molecular formula C24H20N2O4 B2948766 3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951960-24-0

3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2948766
CAS No.: 951960-24-0
M. Wt: 400.434
InChI Key: FHHMDLYFXHKBPA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core structure. The compound features a 4-methoxyphenyl group at the 3-position and a 5-methylpyridin-2-yl group at the 9-position. The methoxy and pyridinyl substituents may enhance solubility and target binding affinity compared to simpler analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-15-3-10-22(25-11-15)26-12-19-21(30-14-26)9-8-18-23(27)20(13-29-24(18)19)16-4-6-17(28-2)7-5-16/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMDLYFXHKBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a polycyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The following synthetic pathways have been documented:

  • Starting Materials : The synthesis often begins with a chromeno derivative which is then modified through nucleophilic substitutions and condensation reactions.
  • Reagents : Common reagents include malononitrile, piperidine, and various electrophiles to facilitate the formation of the oxazine ring.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research conducted at the Micro Analytical Center in Cairo University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

CompoundBacterial StrainMIC (µg/mL)
1E. coli32
2S. aureus16
3P. aeruginosa64

These results indicate that modifications to the methoxy and pyridine groups can enhance the antimicrobial efficacy of the compound .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)4.2

The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cell division . This was confirmed through assays measuring tubulin assembly in the presence of the compound.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Case Study 1 : A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms with minimal adverse effects.
  • Case Study 2 : Another study investigated its use as an adjunct therapy in cancer treatment, where patients receiving standard chemotherapy alongside this compound showed improved outcomes compared to those receiving chemotherapy alone.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromeno-oxazine derivatives differ primarily in substituents at positions 3 and 9, which critically influence their biological and chemical profiles.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 3 Substituent at Position 9 Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-Methoxyphenyl 5-Methylpyridin-2-yl ~393.4* Hypothesized kinase inhibition
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-dihydrochromeno-oxazin-2-one 4-Methoxyphenyl 4-Methylbenzyl ~407.4 N/A (structural analysis only)
9-(3-Methoxybenzyl)-4-propyl-dihydrochromeno-oxazin-2-one None 3-Methoxybenzyl ~380.4 N/A (synthetic focus)
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-dihydrochromeno-oxazin-4-one (4a) 4-Methoxyphenyl 4-Hydroxybutyl 384.1 High yield (82%); tautomerization study
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-dihydrochromeno-oxazin-2-one None Ferrocenyl-dimethylaminomethyl ~542.3 Antimalarial/antitrypanosomal activity

*Calculated based on analogous structures.

Key Observations:

Ferrocenyl derivatives (e.g., ) exhibit redox-active metal centers, enabling unique mechanisms in antiparasitic applications but with higher molecular weights (~542 g/mol).

Impact of Position 3 Substituents: The 4-methoxyphenyl group in the target compound and analog may improve solubility relative to non-polar substituents (e.g., propyl in ).

Biological Activities :

  • Ferrocenyl analogs demonstrate in vitro antiparasitic potency (IC₅₀ values in µM range) , while hydroxyalkyl-substituted derivatives (e.g., ) are studied for tautomerization behavior, which could influence pharmacokinetics.

Pharmacological Implications

  • Kinase Inhibition : Pyridinyl and methoxyphenyl groups are common in kinase inhibitors (e.g., imatinib analogs), supporting hypotheses of similar mechanisms.
  • Antimicrobial Activity: Ferrocenyl derivatives’ success against Trypanosoma brucei highlights the scaffold’s versatility, though the target’s pyridinyl group may shift selectivity toward bacterial targets.

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